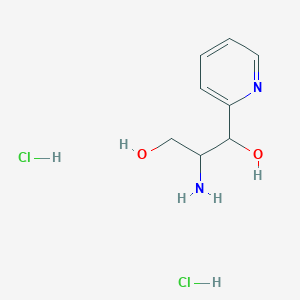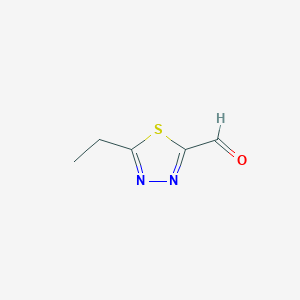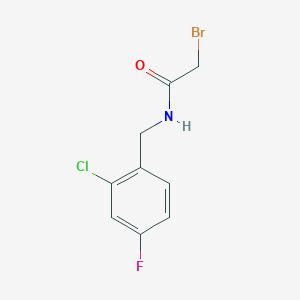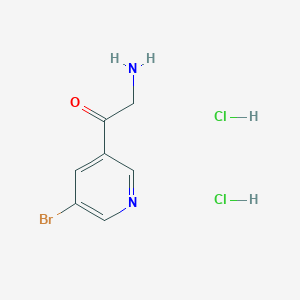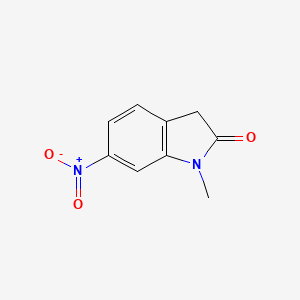
3-Bromo-5-iodo-6-methoxy-2-methylpyridine
Vue d'ensemble
Description
3-Bromo-5-iodo-6-methoxy-2-methylpyridine is a chemical compound with the CAS Number: 2034455-35-9 . It has a molecular weight of 327.95 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H7BrINO/c1-4-5(8)3-6(9)7(10-4)11-2/h3H,1-2H3 . This indicates that the compound has a pyridine ring with bromo, iodo, methoxy, and methyl substituents .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 327.95 . It has a density of 1.468 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Pyridine Derivatives
3-Bromo-5-iodo-6-methoxy-2-methylpyridine is used in the synthesis of various pyridine derivatives. For instance, efficient synthesis methods have been developed for related compounds, demonstrating the utility of bromo- and iodo-substituted pyridines in pharmaceutical chemistry (Hirokawa, Horikawa, & Kato, 2000), (Gray, Konopski, & Langlois, 1994).
Characterization and Structural Analysis
The compound and its derivatives are characterized using techniques like NMR and X-ray diffraction, providing insights into their molecular structure and potential applications in material science or medicinal chemistry (Dong et al., 2015).
Biological and Medicinal Applications
Potential Antiviral and Cytotoxic Activities
Some derivatives of pyridines, which could be structurally related to 3-Bromo-5-iodo-6-methoxy-2-methylpyridine, have shown antiviral and cytotoxic activities, suggesting possible applications in developing therapeutic agents (Kumar et al., 1989).
Use in Synthesis of Anticancer Agents
The synthesis of certain pyridine derivatives has implications for cancer research, as these compounds can be precursors or intermediates in the creation of anticancer drugs (Song et al., 2004).
Chemical Research and Advanced Applications
Development of Novel Chemical Synthesis Methods
Research into the synthesis of this compound and its derivatives contributes to the development of novel chemical synthesis methods, which can be applied in various fields of chemistry and pharmaceuticals (Hirokawa, Horikawa, & Kato, 2001).
Molecular Docking and Density Functional Theory Studies
The compound's derivatives have been studied using molecular docking and density functional theory, highlighting their potential in drug discovery and design (Premkumar et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-3-iodo-2-methoxy-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrINO/c1-4-5(8)3-6(9)7(10-4)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXHIBWMWYJNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Br)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-iodo-6-methoxy-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




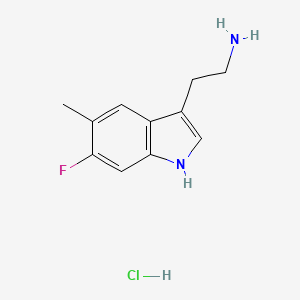
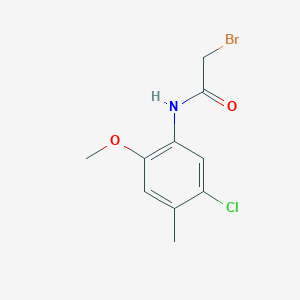
![1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride](/img/structure/B1383675.png)
